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Introduction
The human kinome, comprising over 500 protein kinases, plays a pivotal role in cellular

signaling and is a major focus of drug discovery efforts. However, a significant portion of the

kinome remains understudied, often referred to as the "dark kinome"[1][2][3]. These kinases

represent a vast, unexplored territory for novel therapeutic interventions. The TAIRE family of

cyclin-dependent kinases (CDKs), which includes CDK14, CDK15, CDK16, CDK17, and

CDK18, is a key component of this dark kinome[4][5]. To facilitate the study of these enigmatic

kinases, potent and selective chemical probes are indispensable tools[3][6]. JA397 has

emerged as a crucial chemical probe specifically designed to investigate the TAIRE family,

offering a means to elucidate their biological functions and therapeutic potential[4][5][7]. This

guide provides a comprehensive overview of JA397, its properties, and its application in

studying the dark kinome.

The TAIRE Family of Kinases
The TAIRE family is a subgroup of the CMGC Ser/Thr protein kinase group and is further

divided into the PFTAIRE (CDK14, CDK15) and PCTAIRE (CDK16, CDK17, CDK18)

subfamilies[4][5]. While other CDK family members are well-established regulators of the cell

cycle, the precise roles of the TAIRE kinases are less understood[4]. Emerging evidence

suggests their involvement in a variety of cellular processes:
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CDK14: WNT signaling pathway[4].

CDK15: Regulation of the beta-catenin/MEK-ERK signaling pathway[4].

CDK16: Cell cycle progression through phosphorylation of p27[4].

CDK17: Glycerophospholipid metabolism[4].

CDK18: Regulation of cell motility via the FAK/RhoA/ROCK signaling pathway[4].

JA397: A Potent and Selective Chemical Probe
JA397 is a potent and selective inhibitor of the TAIRE family of kinases[4][7]. It serves as a

valuable tool for researchers to probe the functions of these understudied kinases. A key

feature of a high-quality chemical probe is the availability of a structurally similar but inactive

negative control. For JA397, this role is fulfilled by JA314, which allows researchers to

distinguish on-target effects from off-target or compound-specific artifacts[4][5].

Quantitative Data
The potency and selectivity of JA397 have been characterized through various in vitro and

cellular assays. The following tables summarize the key quantitative data for JA397.

Table 1: In Vitro Potency of JA397 against TAIRE Family Kinases

Target
EC50 (nM) in NanoBRET-lysed mode
assay

CDK14 27.1

CDK15 252

CDK16 39.0

CDK17 77.2

CDK18 172

[Source: Structural Genomics Consortium[4]]
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Table 2: Cellular Potency of JA397 against TAIRE Family Kinases

Target EC50 (nM) in intact cell NanoBRET assay

CDK14 72.1

CDK15 307

CDK16 33.4

CDK17 21.2

CDK18 121

[Source: Structural Genomics Consortium[4]]

Table 3: Selectivity Profile of JA397

Assay Concentration Results

In vitro kinase panel (Reaction

Biology)
1 µM

Selective against 340 wild-type

kinases

In-house DSF-panel Not specified Selective against 105 kinases

[Source: Structural Genomics

Consortium[4]]

Table 4: Properties of JA397 and its Negative Control JA314

Property JA397 JA314 (Negative Control)

Molecular Weight 481.56 g/mol 452.52 g/mol

Recommended Max Cell

Assay Concentration
1 µM 1 µM

CDK16 EC50 (NanoBRET)
39.0 nM (lysed) / 33.4 nM

(intact)
4165 nM

[Source: EUbOPEN[5]]
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Experimental Protocols
Detailed methodologies are crucial for the effective application of chemical probes. Below are

outlines of the key experimental protocols used to characterize JA397.

Protocol 1: In Vitro Kinase Inhibition Assay
(NanoBRET™-lysed mode)
This assay quantifies the potency of JA397 against the TAIRE family kinases in a lysed-cell

format.

Objective: To determine the half-maximal effective concentration (EC50) of JA397 against

CDK14, CDK15, CDK16, CDK17, and CDK18 in a biochemical assay.

General Procedure:

Reagents: Recombinant TAIRE family kinases, appropriate substrates, ATP, and the

NanoBRET™ detection reagents.

Assay Setup: In a multi-well plate, combine the kinase, a fluorescently labeled tracer that

binds to the kinase active site, and varying concentrations of JA397.

Reaction Initiation: Initiate the kinase reaction by adding ATP.

Detection: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The

binding of the tracer to the kinase brings a luciferase enzyme and a fluorophore into close

proximity, generating a BRET signal. JA397 competes with the tracer for binding to the

kinase, leading to a decrease in the BRET signal.

Data Analysis: Plot the BRET signal against the logarithm of the JA397 concentration and fit

the data to a suitable dose-response curve to determine the EC50 value.

Protocol 2: Cellular Target Engagement Assay
(NanoBRET™)
This assay measures the ability of JA397 to engage its target kinases within intact cells.
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Objective: To determine the EC50 of JA397 for TAIRE family kinases in a cellular context.

General Procedure:

Cell Culture: Use cells engineered to express a NanoLuc® luciferase-tagged TAIRE kinase

and a fluorescent cell-permeable tracer.

Treatment: Treat the cells with varying concentrations of JA397.

Tracer Addition: Add the cell-permeable fluorescent tracer.

BRET Measurement: Measure the BRET signal. Similar to the in vitro assay, the

displacement of the tracer by JA397 results in a loss of BRET.

Data Analysis: Calculate the EC50 from the dose-response curve of BRET signal versus

JA397 concentration.

Protocol 3: Kinome-wide Selectivity Profiling
This protocol assesses the selectivity of JA397 against a broad panel of kinases.

Objective: To determine the off-target effects of JA397 across the human kinome.

General Procedure:

Kinase Panel: Utilize a large panel of recombinant human kinases (e.g., the 340 wild-type

kinase panel from Reaction Biology).

Inhibition Assay: Perform in vitro kinase activity assays in the presence of a fixed

concentration of JA397 (e.g., 1 µM).

Activity Measurement: Measure the remaining kinase activity for each kinase in the panel.

Data Analysis: Express the results as the percentage of inhibition for each kinase. High

selectivity is indicated by potent inhibition of the target kinases and minimal inhibition of other

kinases.

Protocol 4: FUCCI Cell Cycle Analysis
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This assay is used to investigate the effect of JA397 on cell cycle progression.

Objective: To determine if inhibition of TAIRE kinases by JA397 affects the cell cycle.

General Procedure:

Cell Line: Use a cell line expressing the FUCCI (Fluorescent Ubiquitination-based Cell Cycle

Indicator) reporters, which allows for the visualization of different cell cycle phases.

Treatment: Treat the cells with JA397 (e.g., 1 µM) or a vehicle control (DMSO) for a specified

period (e.g., 24 hours).

Imaging: Acquire fluorescence microscopy images of the cells.

Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M)

based on the fluorescence of the FUCCI reporters. An accumulation of cells in a particular

phase suggests a cell cycle arrest. JA397 has been shown to induce a G2/M phase arrest in

HCT116 cells[5].
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Caption: TAIRE family signaling pathways and the inhibitory action of JA397.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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